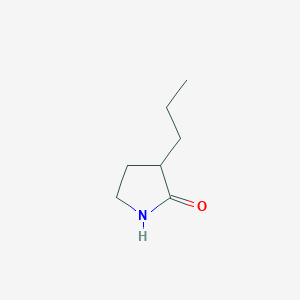

3-Propylpyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Propylpyrrolidin-2-one is a chemical compound belonging to the class of pyrrolidin-2-ones, which are characterized by a five-membered lactam ring. This compound is known for its versatile reactivity and is widely used in various fields, including organic synthesis and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 3-Propylpyrrolidin-2-one involves the reaction of 2-pyrrolidone with propionaldehyde in the presence of anhydrous sodium sulfate and palladium on carbon (Pd-C) as a catalyst. The reaction is carried out in ethyl acetate under a hydrogen atmosphere at 100°C for four hours. The product is then purified by distillation under reduced pressure .

Industrial Production Methods

In industrial settings, the preparation of this compound can involve enzymatic conversion processes. For example, dimethyl 3-propyl pentanedioate can be converted into (S)-3-(2-methoxy-2-oxoethyl) hexanoic acid using Novozyme’s Promea® enzyme. This intermediate is then amidated, followed by ester hydrolysis and Hofmann rearrangement to yield ®-4-propyl-pyrrolidin-2-one .

Chemical Reactions Analysis

Types of Reactions

3-Propylpyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids.

Reduction: It can be reduced to form corresponding amines.

Substitution: The lactam ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic reagents like alkyl halides can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Alkylated pyrrolidin-2-one derivatives.

Scientific Research Applications

3-Propylpyrrolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Propylpyrrolidin-2-one involves its interaction with various molecular targets. For instance, derivatives of this compound have been shown to bind to α1- and α2-adrenoceptors, exhibiting antiarrhythmic and antihypertensive activities . The compound’s effects are mediated through the modulation of these receptors, leading to changes in cardiovascular function.

Comparison with Similar Compounds

Similar Compounds

Pyrrolidin-2-one: The parent compound with similar reactivity but without the propyl group.

N-Methyl-2-pyrrolidone: A widely used solvent with similar structural features.

Brivaracetam: A pharmaceutical compound derived from 3-Propylpyrrolidin-2-one.

Uniqueness

This compound is unique due to its specific propyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its reactivity and makes it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals .

Biological Activity

3-Propylpyrrolidin-2-one, a member of the pyrrolidine family, has garnered attention for its diverse biological activities. This compound is known to interact with various biological targets, leading to significant implications in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

This compound operates through multiple biochemical pathways. As a pyrrolidine alkaloid, it influences cellular functions by modulating immune responses, inhibiting microbial growth, and protecting against oxidative stress. The compound's interaction with neurotransmitter receptors, particularly dopamine receptors, suggests potential applications in neuropharmacology.

Key Mechanisms:

- Receptor Interaction: It may exhibit significant binding affinities to neurotransmitter receptors.

- Cellular Modulation: Alters gene expression and cellular metabolism.

- Oxidative Stress Response: Provides protection against oxidative damage .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Key aspects include:

| Parameter | Description |

|---|---|

| Absorption | Rapid absorption post-administration |

| Distribution | Widely distributed in tissues due to lipophilicity |

| Metabolism | Primarily metabolized by liver enzymes |

| Excretion | Excreted mainly through urine |

Biological Activities

The biological activities of this compound include:

- Antiarrhythmic Properties:

- Antioxidant Activity:

- Metabolic Effects:

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound and its derivatives:

Study 1: Antiarrhythmic Activity

A series of pyrrolidin-2-one derivatives were evaluated for their antiarrhythmic properties using a rat model. The results indicated that these compounds significantly reduced heart rate and prolonged Q-T intervals on electrocardiograms, demonstrating their potential as antiarrhythmic agents .

Study 2: Antioxidant Effects

In vitro studies assessed the antioxidant capacity of this compound derivatives. The findings revealed a notable reduction in reactive oxygen species (ROS) levels, suggesting that these compounds could mitigate oxidative stress-related damage .

Study 3: Metabolic Benefits

Chronic administration of certain pyrrolidin-2-one derivatives was associated with reduced hyperglycemia and hypertriglyceridemia in diet-induced obesity models. This highlights their potential in treating metabolic disorders .

Properties

IUPAC Name |

3-propylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-2-3-6-4-5-8-7(6)9/h6H,2-5H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTBHYBVDGHMPBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCNC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.